molecular formula C12H24N2O4 B15360647 (R)-carisoprodol

(R)-carisoprodol

カタログ番号: B15360647
分子量: 260.33 g/mol
InChIキー: OFZCIYFFPZCNJE-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Carisoprodol is one of the two enantiomers of carisoprodol, a centrally acting skeletal muscle relaxant. Carisoprodol is chemically designated as N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate and exists as a racemic mixture of (R)- and (S)-enantiomers in clinical formulations . Its molecular formula is C₁₂H₂₄N₂O₄, with a molecular weight of 260.33 g/mol .

特性

分子式

C12H24N2O4

分子量

260.33 g/mol

IUPAC名

[(2R)-2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/t12-/m1/s1

InChIキー

OFZCIYFFPZCNJE-GFCCVEGCSA-N

異性体SMILES

CCC[C@](C)(COC(=O)N)COC(=O)NC(C)C

正規SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

製品の起源

United States

類似化合物との比較

Key Pharmacological Properties:

  • Mechanism of Action : (R)-Carisoprodol is metabolized to meprobamate, a GABAA receptor modulator, which enhances inhibitory neurotransmission. However, carisoprodol itself also directly potentiates GABAA receptor currents in a barbiturate-like manner, independent of its metabolism .
  • Therapeutic Use : Primarily prescribed for acute musculoskeletal pain, with effects lasting 4–6 hours .
  • Metabolism: Hepatic conversion to meprobamate (active metabolite) and other minor metabolites, excreted renally .
  • Adverse Effects : Sedation, dizziness, dependence, and hepatotoxicity due to oxidative stress .

Comparison with Similar Compounds

Meprobamate

Property (R)-Carisoprodol Meprobamate
Structure Dicarbamate derivative Monocarbamate derivative
GABAA Activity Direct and indirect (via meprobamate) Direct agonist at GABAA receptors
Abuse Potential High (Schedule IV in the U.S. since 2012) High (Schedule IV)
Metabolic Role Prodrug for meprobamate Primary metabolite of carisoprodol
Withdrawal Symptoms Insomnia, tremors, anxiety (similar to meprobamate) Hallucinations, seizures

Key Difference : Carisoprodol’s dual action (direct GABA modulation + metabolism to meprobamate) enhances its abuse liability compared to meprobamate alone .

Barbiturates (e.g., Pentobarbital)

Property (R)-Carisoprodol Pentobarbital
Receptor Target GABAA (barbiturate-binding site) GABAA (same site)
Direct Gating Potentiates GABA currents at µM doses Strong direct gating at higher doses
Therapeutic Use Muscle relaxation Anesthesia, sedation
Toxicity Hepatotoxicity Respiratory depression, overdose mortality

Key Difference : Carisoprodol exhibits weaker direct gating effects but shares cross-tolerance with barbiturates .

Benzodiazepines (e.g., Chlordiazepoxide)

Property (R)-Carisoprodol Chlordiazepoxide
Binding Site Transmembrane domain of GABAA α/γ subunit interface
Onset of Action Rapid (30 minutes) Rapid (~1 hour)
Abuse Potential High due to euphoric effects Moderate (Schedule IV)
Withdrawal Similar to barbiturates Prolonged (weeks), severe anxiety

Key Difference : Carisoprodol’s barbiturate-like mechanism contrasts with benzodiazepines’ allosteric modulation .

Tramadol

Property (R)-Carisoprodol Tramadol
Primary Action GABAA modulation μ-opioid agonist + serotonin/norepinephrine reuptake inhibition
Abuse Potential High (Schedule IV) Moderate (Schedule IV)
Combination Effects Synergistic psychotropic effects with tramadol Increased seizure risk
Therapeutic Use Musculoskeletal pain Chronic pain

Key Difference : Tramadol’s opioid activity contrasts with carisoprodol’s GABAergic focus, but both are misused for sedation .

Receptor Binding Affinity (In Vitro)

Compound GABAA Potentiation (EC₅₀) Direct Gating Efficacy
(R)-Carisoprodol 12 µM Moderate
Meprobamate 25 µM Low
Pentobarbital 5 µM High

Abuse Liability (Preclinical Studies)

Compound Self-Administration (Rodents) Discrimination (vs. Carisoprodol)
(R)-Carisoprodol Yes Full substitution
Meprobamate Yes Partial substitution
Chlordiazepoxide No Partial substitution

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。